

# CH-Fubiata: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044

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An In-depth Examination of the Chemical Structure, Properties, and Metabolism of a Novel Synthetic Cannabinoid

## Introduction

**CH-Fubiata** is a recently identified synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.<sup>[1]</sup> As a novel psychoactive substance (NPS), **CH-Fubiata** has emerged in the recreational drug market, necessitating a thorough understanding of its chemical and pharmacological characteristics for forensic and research applications. This technical guide provides a comprehensive overview of the available scientific information on **CH-Fubiata**, with a focus on its chemical structure, physicochemical properties, and metabolic fate. While extensive data on its biological activity remains limited, this document consolidates the current knowledge to support researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**CH-Fubiata**, with the IUPAC name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is characterized by an indole core structure linked to a cyclohexyl group via an acetamide moiety.<sup>[1]</sup> The presence of a 4-fluorobenzyl group attached to the indole nitrogen is a notable feature of its chemical architecture.

## Chemical Identity

Property	Value	Reference
IUPAC Name	N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide	<a href="#">[1]</a>
Synonyms	CH-FUBIACA	<a href="#">[1]</a>
CAS Number	922038-77-5	<a href="#">[1]</a>
Chemical Formula	C23H25FN2O	
Molecular Weight	364.5 g/mol	
Exact Mass	365.2024 [M+H] <sup>+</sup>	

## Physicochemical Properties

Property	Value	Reference
Appearance	Plant-Like Material (as reported in seizures)	
Solubility	Soluble in methanol	

## Analytical Data

The identification of **CH-Fubiata** in seized materials and research settings relies on established analytical techniques. The following tables summarize the key parameters for its detection.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Value	Reference
Instrument	Agilent 5975 Series GC/MSD System	
Column	Agilent J&W DB-1 (12 m x 200 $\mu$ m x 0.33 $\mu$ m)	
Carrier Gas	Helium (1.46 mL/min)	
Injection Port Temp.	265 °C	
Transfer Line Temp.	300 °C	
MS Source Temp.	230 °C	
MS Quad Temp.	150 °C	
Oven Program	50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min	
Injection Type	Splitless	
Mass Scan Range	40-550 m/z	
Retention Time	8.44 min	

## Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Parameter	Value	Reference
Instrument	Not specified	
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)	
Mobile Phase A	Ammonium formate (10 mM, pH 3.0)	
Mobile Phase B	0.1% formic acid in acetonitrile	
Gradient	Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min	
Autosampler Temp.	15 °C	
Injection Volume	10 µL	
TOF MS Scan Range	100-510 Da	
Retention Time	9.50 min	

## Synthesis

A detailed, step-by-step synthesis protocol for **CH-Fubiata** is not publicly available in the reviewed literature. However, a general synthetic procedure for a structurally similar compound, N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, has been described. This process involves the reaction of 5-fluoroindole with oxalyl chloride to form an intermediate, which is then reacted with cyclohexylamine. It is plausible that a similar synthetic route could be employed for **CH-Fubiata**, starting with 1-(4-fluorobenzyl)-1H-indole.

## Biological Activity and Pharmacology

There is a significant gap in the scientific literature regarding the quantitative biological activity of **CH-Fubiata**. Reports explicitly state that "Little to no information is currently known about the activity, potency, and/or toxicity of **CH-FUBIATA**".

For context, a structurally similar synthetic cannabinoid, ADB-FUBIATA, has been studied. In a  $\beta$ -arrestin2 recruitment assay, ADB-FUBIATA demonstrated a potent and selective agonist

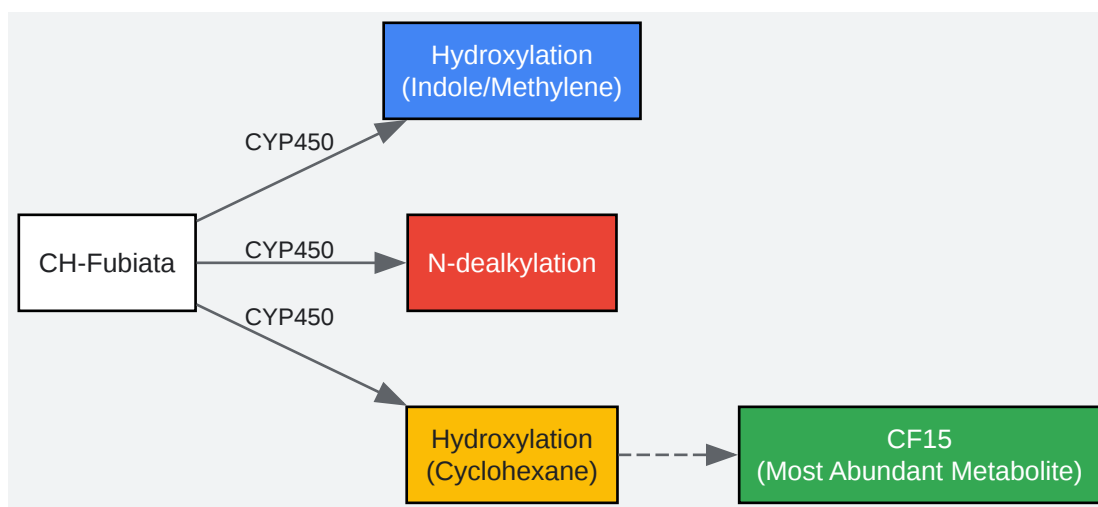
activity at the human cannabinoid receptor 1 (hCB1), with an EC50 value of 635 nM. It showed almost no activity at the hCB2 receptor. It is important to note that this data pertains to ADB-FUBIATA and should not be directly extrapolated to **CH-Fubiata** without experimental verification.

## Metabolism

The in vitro phase I metabolism of **CH-Fubiata** has been investigated using human liver microsomes (HLM). The primary metabolic pathways identified are hydroxylation and N-dealkylation.

## Metabolic Pathways

The major biotransformations of **CH-Fubiata** involve enzymatic modifications at various positions on the molecule. The following diagram illustrates the key metabolic routes.



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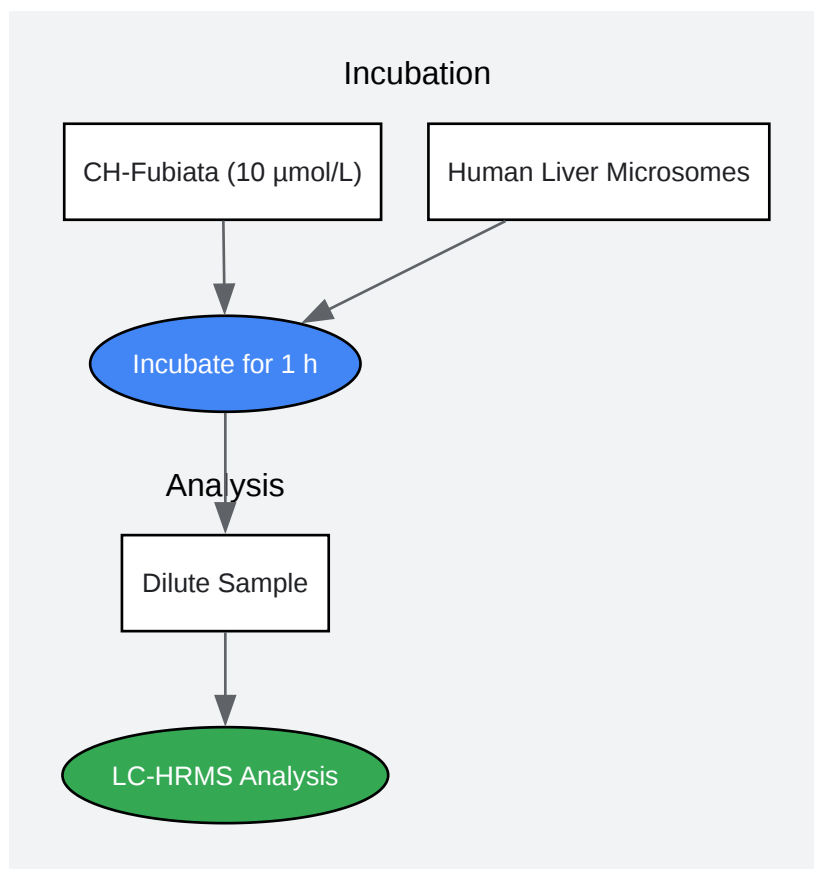
**Figure 1.** Metabolic pathways of **CH-Fubiata**.

The most abundant metabolite identified in in vitro studies is CF15, which is formed through hydroxylation at the cyclohexane moiety. This metabolite is recommended as a potential biomarker for confirming **CH-Fubiata** consumption.

## Experimental Protocols

## In Vitro Metabolism Study

The following protocol is based on the methodology described for the metabolic profiling of **CH-Fubiata**.



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**Figure 2.** Experimental workflow for in vitro metabolism study.

Procedure:

- Incubation: **CH-Fubiata** (10 μmol/L) is incubated with human liver microsomes for 1 hour.
- Sample Preparation: Following incubation, the samples are diluted.
- Analysis: The diluted samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites.

## Conclusion

**CH-Fubiata** is a novel synthetic cannabinoid with a well-characterized chemical structure and established analytical methods for its identification. While its metabolic profile has been investigated, revealing key pathways such as hydroxylation and N-dealkylation, a significant knowledge gap exists concerning its pharmacological and toxicological properties. The lack of quantitative data on its biological activity underscores the need for further research to fully understand its potential effects and risks. This guide provides a foundational summary of the current scientific knowledge on **CH-Fubiata** to aid in future research and forensic investigations.

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## References

- 1. cfsre.org [cfsre.org]
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